



# **Application Notes and Protocols for JNJ- 27141491 Calcium Mobilization Assay**

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Compound of Interest		
Compound Name:	JNJ-27141491	
Cat. No.:	B1244925	Get Quote

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## Introduction

**JNJ-27141491** is a potent and selective noncompetitive antagonist of the human chemokine receptor CCR2.[1][2] The interaction between CCR2 and its ligands, such as monocyte chemoattractant protein-1 (MCP-1), is a key driver in the recruitment of inflammatory leukocytes.[3] As such, antagonizing this interaction is a promising therapeutic strategy for various inflammatory and autoimmune diseases.

One of the primary methods for characterizing the inhibitory activity of CCR2 antagonists like **JNJ-27141491** is the calcium mobilization assay. Activation of G protein-coupled receptors (GPCRs) like CCR2, which are coupled to Gq proteins, initiates a signaling cascade that results in the release of calcium from intracellular stores.[4][5] This transient increase in intracellular calcium can be quantitatively measured using fluorescent calcium indicators. This application note provides a detailed protocol for assessing the antagonist activity of **JNJ-27141491** on MCP-1-induced calcium mobilization in a cellular context.

## **Signaling Pathway**

The binding of MCP-1 to the CCR2 receptor activates a Gq-coupled signaling pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the

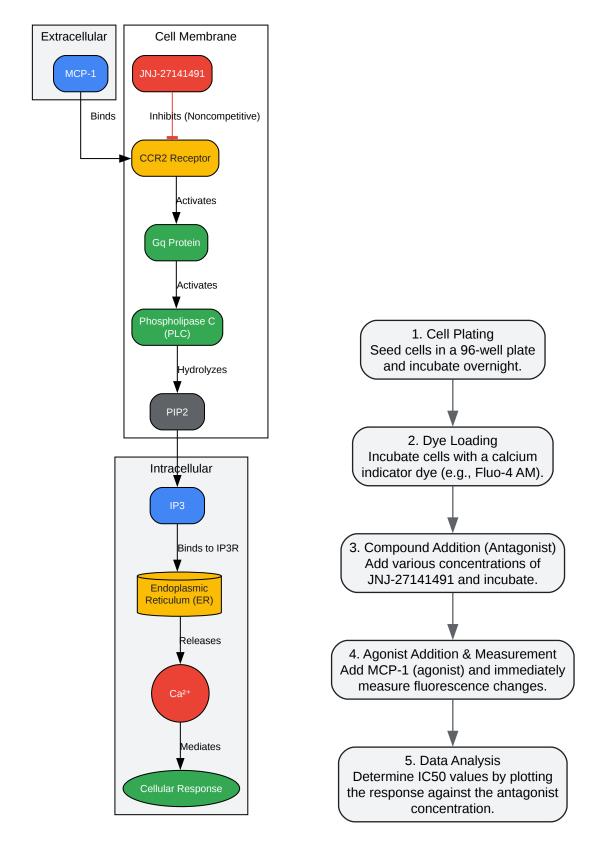






cytoplasm. **JNJ-27141491**, as a noncompetitive antagonist, binds to a site on the CCR2 receptor distinct from the MCP-1 binding site, thereby preventing the conformational change required for G-protein activation and subsequent calcium release.





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